Nlrp3-IN-33

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H19N3O5 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

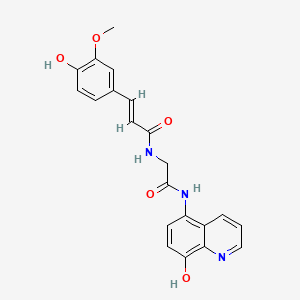

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-[(8-hydroxyquinolin-5-yl)amino]-2-oxoethyl]prop-2-enamide |

InChI |

InChI=1S/C21H19N3O5/c1-29-18-11-13(4-7-16(18)25)5-9-19(27)23-12-20(28)24-15-6-8-17(26)21-14(15)3-2-10-22-21/h2-11,25-26H,12H2,1H3,(H,23,27)(H,24,28)/b9-5+ |

InChI Key |

BLPGZFNUWGOUOF-WEVVVXLNSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCC(=O)NC2=C3C=CC=NC3=C(C=C2)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCC(=O)NC2=C3C=CC=NC3=C(C=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of Nlrp3-IN-33: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nlrp3-IN-33, also identified as Compound 12o, presents a compelling multi-target therapeutic profile with significant implications for neuroinflammatory and neurodegenerative diseases, particularly Alzheimer's disease. Contrary to what its name might suggest, the primary mechanism of action of this compound is not direct inhibition of the NLRP3 inflammasome. Instead, its core activity lies in the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This primary activity is complemented by a suite of secondary mechanisms, including potent antioxidant, anti-inflammatory, and metal-chelating properties. Notably, its anti-inflammatory effects extend to the modulation of the NLRP3 inflammasome pathway, positioning this compound as a molecule of interest for complex diseases with both cholinergic and inflammatory components. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound, presenting available quantitative data, outlining its effects on relevant signaling pathways, and detailing experimental observations.

Core Mechanism of Action: Dual Cholinesterase Inhibition

This compound functions as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases the levels and duration of action of acetylcholine in the synaptic cleft, a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease.

Data Presentation: Cholinesterase Inhibition

| Target Enzyme | IC50 Value (μM) | Species |

| Acetylcholinesterase (AChE) | 1.02 | Human |

| Butyrylcholinesterase (BChE) | 7.03 | Human |

Secondary Mechanisms of Action

Beyond its primary role as a dual cholinesterase inhibitor, this compound exhibits several other biological activities that contribute to its overall therapeutic potential.

Indirect Inhibition of the NLRP3 Inflammasome Pathway

While not a direct inhibitor of the NLRP3 protein itself, this compound has been shown to suppress the activation of the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system and its dysregulation is implicated in a variety of inflammatory diseases, including neurodegenerative disorders. The inhibitory effect of this compound on the NLRP3 inflammasome is likely a downstream consequence of its anti-inflammatory and antioxidant properties. Specifically, it has been observed to decrease the expression of NF-κB and NLRP3 proteins, key components in the priming and activation of the inflammasome.

Signaling Pathway: Indirect NLRP3 Inflammasome Inhibition

Caption: Indirect inhibitory effect of this compound on the NLRP3 inflammasome pathway.

Antioxidant Activity

This compound demonstrates significant antioxidant properties, effectively scavenging free radicals. Oxidative stress is a key pathological feature of neurodegenerative diseases, contributing to neuronal damage and inflammation. The antioxidant capacity of this compound likely contributes to its neuroprotective effects.

Data Presentation: Antioxidant Activity

| Assay | IC50 Value (μM) |

| Free Radical Scavenging | 6.19 |

Metal Chelating Properties

The dysregulation of metal ion homeostasis is another hallmark of Alzheimer's disease, with metal ions like copper, zinc, and iron implicated in amyloid-beta aggregation and oxidative stress. This compound possesses metal-chelating properties, which may contribute to its therapeutic efficacy by sequestering these metal ions and mitigating their detrimental effects.

Experimental Observations and In Vivo Studies

The multifaceted mechanism of action of this compound has been investigated in various in vitro and in vivo models.

In Vitro Studies

-

Neuroprotection: In PC-12 cells, this compound (1-20 μM) effectively protected against hydrogen peroxide-induced oxidative stress.[1]

-

NLRP3 Inflammasome Inhibition: In HMC-3 cells stimulated with LPS and ATP, this compound (1-20 μM) inhibited the activation of the NLRP3 inflammasome, mitigating mitochondrial-induced reactive oxygen species (ROS) and preserving mitochondrial membrane potential.[1] It also led to a significant decrease in the expression of NF-κB and NLRP3 proteins and inhibited caspase-1 release.[1]

-

Cytotoxicity: this compound (1-30 μM) showed no significant cytotoxicity in PC-12 cells.[1]

In Vivo Studies

-

Drosophila Model of Alzheimer's Disease: In a Drosophila model of AD, this compound (0.05-0.02 mg/mL) reduced mitochondrial and cellular oxidative stress.[1]

-

Mouse Model of Alzheimer's Disease: In a scopolamine-induced mouse model of AD, intraperitoneal administration of this compound (5 mg/kg daily for 22 days) improved memory and cognitive impairments.[1] The compound is also noted to be blood-brain barrier permeable.[1]

Experimental Workflow: In Vivo Alzheimer's Disease Model

Caption: Workflow for in vivo evaluation of this compound in a mouse model of Alzheimer's disease.

Experimental Protocols

Detailed experimental protocols for the synthesis and comprehensive biological evaluation of this compound (Compound 12o) are not available in the public domain through peer-reviewed literature at the time of this guide's compilation. The data presented herein is based on information provided by commercial vendors.

Conclusion

This compound emerges as a promising multi-target-directed ligand for the potential treatment of Alzheimer's disease and other neurodegenerative disorders with a neuroinflammatory component. Its primary mechanism as a dual cholinesterase inhibitor is well-complemented by its ability to mitigate oxidative stress, chelate metal ions, and, importantly, indirectly suppress the NLRP3 inflammasome pathway. This multifaceted profile suggests that this compound could address both the symptomatic (cholinergic deficit) and pathological (inflammation, oxidative stress) aspects of Alzheimer's disease. Further research, including the publication of detailed preclinical and clinical data, is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Discovery and Synthesis of Nlrp3-IN-33

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nlrp3-IN-33, also identified as Compound 12o, is a novel multi-target small molecule inhibitor under investigation for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease. This compound exhibits a unique pharmacological profile by concurrently targeting key pathological pathways implicated in Alzheimer's disease: cholinergic dysfunction, oxidative stress, and neuroinflammation mediated by the NLRP3 inflammasome. Its ability to cross the blood-brain barrier makes it a promising candidate for central nervous system disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery and Rationale

The development of this compound was guided by a multi-target-directed ligand (MTDL) approach, a contemporary strategy in drug discovery for complex multifactorial diseases like Alzheimer's. The rationale is to design a single chemical entity that can modulate multiple pathological targets, potentially offering a more effective therapeutic outcome than single-target agents. The key targets for this compound were selected based on their established roles in the progression of Alzheimer's disease:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function and is depleted in Alzheimer's patients.

-

Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them contributes to neuronal damage. This compound was designed to possess antioxidant properties to counteract this.

-

NLRP3 Inflammasome: This protein complex is a key component of the innate immune system. Its aberrant activation in the brain is linked to chronic neuroinflammation, a hallmark of Alzheimer's disease.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Target/Activity | Assay Type | Value | Reference |

| Human Acetylcholinesterase (hAChE) | Enzyme Inhibition Assay | IC₅₀ = 1.02 μM | [1][2] |

| Human Butyrylcholinesterase (hBChE) | Enzyme Inhibition Assay | IC₅₀ = 7.03 μM | [1][2] |

| Free Radical Scavenging | Antioxidant Assay | IC₅₀ = 6.19 μM | [1] |

Synthesis of this compound (Compound 12o)

While the specific, step-by-step synthesis protocol for this compound from a primary research article is not publicly available in the searched resources, a general synthetic strategy for multi-target ligands with similar scaffolds often involves the coupling of different pharmacophoric moieties. Based on the activities of this compound, the synthesis would likely involve the combination of a cholinesterase inhibitory scaffold with a group conferring antioxidant and anti-inflammatory properties.

General Hypothetical Synthesis Workflow:

A plausible synthetic route would involve a multi-step process culminating in the final compound. This can be visualized as a logical workflow.

Caption: Hypothetical synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are provided below, based on standard methodologies for assessing its key activities.

1. Cholinesterase Inhibition Assay (Ellman's Method)

-

Objective: To determine the in vitro inhibitory activity of this compound against AChE and BChE.

-

Principle: This spectrophotometric method measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

-

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 50 µL of 0.1 M phosphate buffer (pH 8.0), 25 µL of this compound at various concentrations, and 25 µL of AChE or BChE enzyme solution.

-

Incubate the mixture at 37°C for 15 minutes.

-

Add 50 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of acetylthiocholine iodide or butyrylthiocholine iodide substrate.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Antioxidant Activity Assay (DPPH Free Radical Scavenging)

-

Objective: To evaluate the free radical scavenging capacity of this compound.

-

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, it is reduced, and the color changes to pale yellow. The change in absorbance is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound in methanol.

-

In a 96-well plate, add 100 µL of this compound at various concentrations.

-

Add 100 µL of a methanolic solution of DPPH.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value.

-

3. In Vitro NLRP3 Inflammasome Activation Assay

-

Objective: To assess the ability of this compound to inhibit the activation of the NLRP3 inflammasome in a cellular model.

-

Cell Line: Human monocytic cell line (THP-1) or mouse bone marrow-derived macrophages (BMDMs).

-

Principle: The activation of the NLRP3 inflammasome leads to the cleavage and secretion of pro-inflammatory cytokines such as IL-1β. The inhibitory effect of this compound is quantified by measuring the reduction in secreted IL-1β.

-

Protocol:

-

Culture THP-1 cells and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

-

Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.

-

Pre-treat the primed cells with various concentrations of this compound for 1 hour.

-

Induce NLRP3 inflammasome activation by adding a second stimulus, such as ATP (5 mM) or nigericin (10 µM), for 1 hour.

-

Collect the cell culture supernatants.

-

Quantify the concentration of secreted IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Determine the dose-dependent inhibitory effect of this compound on IL-1β production.

-

NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation is a two-step process, priming and activation, leading to inflammation and pyroptosis.

Caption: Canonical NLRP3 inflammasome activation pathway.

Conclusion

This compound represents a promising multi-target therapeutic candidate for Alzheimer's disease by simultaneously addressing cholinergic deficiency, oxidative stress, and neuroinflammation. Its ability to inhibit the NLRP3 inflammasome, in addition to its effects on cholinesterases and reactive oxygen species, underscores the potential of the multi-target-directed ligand approach in developing novel treatments for complex neurodegenerative disorders. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile. This guide provides a foundational understanding of the discovery, synthesis, and biological evaluation of this compound for the scientific community.

References

Probing the Core: A Technical Guide to NLRP3 Inflammasome Target Engagement and Binding Site Analysis

Disclaimer: Information specifically pertaining to a molecule designated "Nlrp3-IN-33" was not found in the available public domain search results. This guide provides a comprehensive overview of the NLRP3 inflammasome, its activation, and the methodologies employed to assess target engagement and delineate the binding sites of its inhibitors, using well-characterized examples as illustrative proxies.

Introduction to the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3][4] This multi-protein complex acts as a cellular sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][5][6] Dysregulation and hyperactivation of the NLRP3 inflammasome are implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), Alzheimer's disease, type 2 diabetes, and atherosclerosis, making it a prime therapeutic target.[7][8]

The NLRP3 Inflammasome Signaling Pathway

Activation of the NLRP3 inflammasome is a two-step process: priming and activation.

-

Signal 1 (Priming): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines, which activate the transcription factor NF-κB.[5][6][7] This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[5][6][7]

-

Signal 2 (Activation): A diverse range of stimuli, including extracellular ATP, crystalline substances, and pore-forming toxins, can provide the second signal.[1][2] This triggers the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the subsequent activation of pro-caspase-1 into its active form, caspase-1.[1][2][6] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[1][2] Caspase-1 also cleaves gasdermin D (GSDMD) to induce a form of inflammatory cell death known as pyroptosis.[5][6][9]

Target Engagement and Binding Site Analysis of NLRP3 Inhibitors

Determining how a small molecule inhibitor interacts with its target protein within a cell is crucial for drug development. For NLRP3, several assays are employed to confirm target engagement and identify the binding site.

Quantitative Data for Known NLRP3 Inhibitors

While specific data for "this compound" is unavailable, the following table illustrates how quantitative data for known NLRP3 inhibitors would be presented.

| Compound | Assay Type | Cell Line | IC50 / EC50 | Reference |

| MCC950 | IL-1β Release | LPS-primed THP-1 | ~10 nM | [10] |

| Oridonin | IL-1β Release | LPS-primed THP-1 | ~1 µM | [10] |

| CY-09 | IL-1β Release | LPS-primed THP-1 | ~5 µM | [10] |

| OLT1177 | IL-1β Release | LPS-primed THP-1 | Not specified | [10] |

Experimental Protocols

1. NanoBRET™ Target Engagement Assay

This assay quantifies compound binding to a target protein in live cells.

-

Principle: It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (NLRP3) and a fluorescent energy transfer probe (tracer) that binds to the same protein. An inhibitor competing with the tracer for the binding site will disrupt BRET.

-

Methodology:

-

HEK293 cells are transfected with a vector expressing an NLRP3-NanoLuc® fusion protein.[10]

-

Transfected cells are incubated with a cell-permeable, fluorescent NLRP3 tracer.[10]

-

The test compound (e.g., this compound) is added at varying concentrations.

-

The NanoLuc® substrate is added, and the BRET signal is measured. A decrease in the BRET signal indicates displacement of the tracer by the test compound, confirming target engagement.

-

2. Caspase-1 Activity Assay

This functional assay measures the downstream effect of NLRP3 inhibition.

-

Principle: This assay quantifies the activity of caspase-1, which is activated upon inflammasome assembly.

-

Methodology:

-

Immune cells (e.g., THP-1 monocytes) are primed with LPS.

-

Cells are pre-incubated with the test inhibitor.

-

An NLRP3 activator (e.g., nigericin or ATP) is added to stimulate inflammasome activation.

-

A luminogenic caspase-1 substrate is added to the cell lysate or supernatant.

-

The luminescence, which is proportional to caspase-1 activity, is measured.

-

3. IL-1β Release Assay

This is another key functional assay to assess the efficacy of an NLRP3 inhibitor.

-

Principle: This assay measures the amount of mature IL-1β secreted from cells following inflammasome activation.

-

Methodology:

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. promegaconnections.com [promegaconnections.com]

Nlrp3-IN-33: An In-Depth Technical Guide to its Selectivity for the NLRP3 Inflammasome

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the selectivity and mechanism of action of a representative small molecule inhibitor of the NLRP3 inflammasome, herein referred to as Nlrp3-IN-33. Due to the limited public information on a compound with the exact designation "this compound," this document synthesizes data from well-characterized NLRP3 inhibitors to serve as a practical and detailed resource. The principles, experimental methodologies, and data presentation formats described are directly applicable to the evaluation of any selective NLRP3 inhibitor.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2][3] It responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering an inflammatory response.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases.[4][5][6]

Activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This step involves the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, often initiated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS).[7]

-

Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins, and crystalline substances, trigger the assembly of the NLRP3 inflammasome complex.[5][7] This complex consists of the NLRP3 protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1][4] This assembly leads to the auto-catalytic cleavage and activation of caspase-1.[4]

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[4] Caspase-1 also cleaves gasdermin D (GSDMD), leading to a form of inflammatory cell death known as pyroptosis.[4]

Selectivity Profile of a Representative NLRP3 Inhibitor

The therapeutic potential of targeting the NLRP3 inflammasome has led to the development of specific inhibitors. A key characteristic of a valuable inhibitor is its selectivity for the NLRP3 inflammasome over other inflammasomes (e.g., NLRC4, AIM2) and other cellular pathways.

Quantitative Data on Inhibitor Potency and Selectivity

The following table summarizes the inhibitory activity of a representative NLRP3 inhibitor against various inflammasomes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the inflammasome activity by 50%.

| Assay | Cell Type | Activators | Readout | Representative Inhibitor IC50 (µM) |

| NLRP3 Inflammasome | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | IL-1β release | 0.008 |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + MSU Crystals | IL-1β release | 0.015 | |

| NLRC4 Inflammasome | Mouse BMDMs | Salmonella typhimurium | IL-1β release | > 50 |

| AIM2 Inflammasome | Mouse BMDMs | Poly(dA:dT) | IL-1β release | > 50 |

| Caspase-1 Activity | Recombinant Human Caspase-1 | Fluorogenic Substrate | Fluorescence | > 50 |

| NF-κB Pathway | HEK293T cells | TNF-α | Luciferase Reporter | > 50 |

Data presented is a composite from studies on well-characterized NLRP3 inhibitors and serves as an example.

Mechanism of Action

Selective NLRP3 inhibitors often directly bind to a specific domain of the NLRP3 protein, preventing its conformational changes and subsequent activation.

Direct Binding to the NLRP3 NACHT Domain

Many potent and selective inhibitors, such as MCC950, have been shown to bind directly to the NACHT domain of NLRP3.[8] This domain possesses ATPase activity, which is crucial for the oligomerization of NLRP3 and the assembly of the inflammasome complex. By binding to the NACHT domain, these inhibitors lock NLRP3 in an inactive state, preventing its activation.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NLRP3 inflammasome signaling pathway, the proposed mechanism of action for a selective inhibitor, and a typical experimental workflow for evaluating such an inhibitor.

Caption: NLRP3 Inflammasome Signaling Pathway.

Caption: Mechanism of Action of a Selective NLRP3 Inhibitor.

Caption: Experimental Workflow for Inhibitor Evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of NLRP3 inflammasome inhibitors.

Cell Culture and Inflammasome Activation

-

Cell Lines: Bone marrow-derived macrophages (BMDMs) are isolated from the femurs and tibias of mice and cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF. Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

NLRP3 Inflammasome Activation:

-

Plate BMDMs or PBMCs at a density of 1 x 10^6 cells/well in a 24-well plate.

-

Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.

-

Pre-treat the cells with varying concentrations of the NLRP3 inhibitor (or vehicle control) for 30 minutes.

-

Activate the inflammasome with one of the following:

-

5 µM Nigericin for 1 hour.

-

2.5 mM ATP for 30 minutes.

-

200 µg/mL Monosodium urate (MSU) crystals for 6 hours.

-

-

-

NLRC4 and AIM2 Inflammasome Activation:

-

NLRC4: Prime BMDMs with 1 µg/mL LPS for 4 hours, then infect with Salmonella typhimurium at a multiplicity of infection (MOI) of 10 for 1 hour.

-

AIM2: Prime BMDMs with 1 µg/mL LPS for 4 hours, then transfect with 1 µg/mL poly(dA:dT) using Lipofectamine 2000 for 6 hours.

-

Measurement of Cytokine Release

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect cell culture supernatants after inflammasome activation.

-

Centrifuge at 300 x g for 5 minutes to remove cells and debris.

-

Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Read the absorbance at 450 nm using a microplate reader.

-

Western Blot Analysis for Caspase-1 and GSDMD Cleavage

-

After collecting the supernatants, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against caspase-1 (p20 subunit) and GSDMD (N-terminal fragment) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Pyroptosis Assay (LDH Release)

-

Collect cell culture supernatants at the end of the experiment.

-

Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol.

-

Lyse untreated control cells to determine the maximum LDH release.

-

Calculate the percentage of cytotoxicity based on the ratio of LDH in the experimental supernatant to the maximum LDH release.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

-

Treat intact cells with the NLRP3 inhibitor or vehicle control.

-

Heat the cell suspensions to a range of temperatures.

-

Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble NLRP3 protein at each temperature by Western blot.

-

A shift in the melting curve of NLRP3 in the presence of the inhibitor indicates direct target engagement.

Off-Target Effects and Safety Profile

A thorough evaluation of an NLRP3 inhibitor includes assessing its potential off-target effects. This is typically done through broad kinase screening panels and safety pharmacology studies. The ideal inhibitor should not significantly interact with a wide range of other kinases or receptors, ensuring its specific action on the NLRP3 inflammasome and minimizing potential side effects.

Conclusion

The development of selective NLRP3 inflammasome inhibitors holds significant promise for the treatment of a wide range of inflammatory diseases. A comprehensive understanding of an inhibitor's selectivity, potency, and mechanism of action is crucial for its successful translation into a therapeutic agent. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the preclinical evaluation of novel NLRP3 inhibitors like the representative "this compound". By employing these detailed methodologies, researchers can thoroughly characterize the pharmacological profile of new compounds and advance the most promising candidates toward clinical development.

References

- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Cellular Models and Assays to Study NLRP3 Inflammasome Biology | Semantic Scholar [semanticscholar.org]

- 4. Inhibiting the NLRP3 Inflammasome [mdpi.com]

- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Inhibition of NLRP3-Mediated Pyroptosis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the specific compound "Nlrp3-IN-33" did not yield any results. Therefore, this guide will focus on the broader and well-documented field of NLRP3 inflammasome inhibition as a therapeutic strategy to prevent pyroptosis, referencing established inhibitors and experimental methodologies.

Introduction to the NLRP3 Inflammasome and Pyroptosis

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that, upon activation by a wide array of stimuli, triggers a pro-inflammatory cascade.[1][2][4] This cascade involves the activation of caspase-1, which in turn processes pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their mature, active forms.[1][2][5] Simultaneously, activated caspase-1 cleaves Gasdermin D (GSDMD), a key event that initiates a lytic, pro-inflammatory form of programmed cell death known as pyroptosis.[3][6][7][8]

The N-terminal fragment of cleaved GSDMD oligomerizes and forms pores in the cell membrane, leading to cell swelling, lysis, and the release of cytoplasmic contents, including mature cytokines.[6][8] While essential for host defense against pathogens, dysregulated NLRP3 inflammasome activation is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, Alzheimer's disease, and atherosclerosis.[9][10] Consequently, the NLRP3 inflammasome has emerged as a prime therapeutic target for the development of novel anti-inflammatory drugs.

The NLRP3 Inflammasome Activation Pathways

NLRP3 inflammasome activation is a tightly regulated process that typically requires two distinct signals, particularly in macrophages.[1][2][9][10][11]

Signal 1 (Priming): The priming signal is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[1][2][11][12] This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[1][9][10][11]

Signal 2 (Activation): A second, diverse stimulus is required to trigger the assembly and activation of the inflammasome complex.[1][2] These stimuli are varied and include:

-

Extracellular ATP

-

Pore-forming toxins

-

Crystalline substances (e.g., monosodium urate crystals, cholesterol crystals)

-

Viral RNA

-

Mitochondrial dysfunction and reactive oxygen species (ROS) production[1][9]

These diverse signals are thought to converge on a common cellular event, such as potassium (K+) efflux, which is a critical step for NLRP3 activation.[13][14] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1, leading to its proximity-induced auto-activation.[5][15]

Canonical and Non-Canonical Pathways

Canonical Pathway: This is the classic two-signal pathway described above, culminating in caspase-1 activation, cytokine processing, and GSDMD cleavage.[6][7][8]

Non-Canonical Pathway: This pathway is activated by intracellular LPS from Gram-negative bacteria, which directly binds to and activates caspase-4 and caspase-5 in humans (caspase-11 in mice).[6][7][12] These caspases can also cleave GSDMD to induce pyroptosis. Furthermore, the K+ efflux resulting from GSDMD pore formation can subsequently activate the NLRP3 inflammasome, leading to caspase-1-mediated cytokine maturation.[10][12]

Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway.

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Pharmacological Inhibition of the NLRP3 Inflammasome

Given its central role in inflammation, significant efforts have been made to develop small-molecule inhibitors of the NLRP3 inflammasome. These inhibitors can be broadly categorized based on their mechanism of action.

Direct NLRP3 Inhibitors

These compounds directly bind to the NLRP3 protein to prevent its activation or assembly.

-

MCC950 (CP-456,773): MCC950 is a potent and selective diarylsulfonylurea-containing compound that inhibits NLRP3-dependent ASC oligomerization.[16] It has been shown to be effective in a wide range of preclinical models of inflammatory diseases. MCC950 is thought to bind to the NACHT domain of NLRP3, locking it in an inactive conformation.[16]

-

CY-09: This small molecule has been identified as a direct covalent modifier of the NLRP3 inflammasome.[16] It is proposed to bind to the ATP-binding site within the NACHT domain, thereby preventing NLRP3 oligomerization.[16]

-

OLT1177 (Dapansutrile): This compound inhibits the release of IL-1β and IL-18 by preventing the interaction between NLRP3 and ASC through the inhibition of ATPase activity.[16]

Quantitative Data for Selected NLRP3 Inhibitors

The following table summarizes publicly available quantitative data for some well-characterized NLRP3 inhibitors.

| Compound | Target | Assay System | IC50 | Reference |

| MCC950 | NLRP3 | IL-1β release in BMDMs | 7.5 nM | [2][16] |

| CY-09 | NLRP3 | IL-1β release in BMDMs | 6 µM | [16] |

| OLT1177 | NLRP3 | IL-1β and IL-18 release from J774 macrophages | 1 nM | [16] |

| YQ128 | NLRP3 | IL-1β production in mouse macrophages | 0.30 µM | [2] |

| Sulforaphane (SFN) | NLRP3 (and other inflammasomes) | NLRP3-mediated IL-1β production | 5 µM | [2] |

| NT-0249 | NLRP3 | IL-1β release from human PBMCs | 0.010 µM | [17] |

| NT-0249 | NLRP3 | IL-18 release from human PBMCs | 0.012 µM | [17] |

| NT-0249 | NLRP3 | IL-1β release from human Kupffer cells | 0.022 µM | [17] |

Experimental Protocols for Studying NLRP3 Inhibition

This section outlines a general methodology for screening and characterizing NLRP3 inflammasome inhibitors in vitro.

Cell Culture and Differentiation

-

Primary Cells:

-

Murine Bone Marrow-Derived Macrophages (BMDMs): Harvest bone marrow from the femurs and tibias of mice. Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate into macrophages.

-

Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For macrophage differentiation, culture PBMCs in RPMI-1640 medium with 10% FBS and 50 ng/mL M-CSF for 7 days.

-

-

Cell Lines:

-

THP-1 cells: A human monocytic cell line that can be differentiated into macrophage-like cells by treatment with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

NLRP3 Inflammasome Activation and Inhibition Assay

-

Plating: Seed differentiated macrophages (e.g., BMDMs, THP-1 derived macrophages) in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Priming (Signal 1): Prime the cells with 1 µg/mL LPS in serum-free medium for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Remove the LPS-containing medium. Add fresh medium containing various concentrations of the test compound (e.g., NLRP3 inhibitor) and incubate for 30-60 minutes.

-

Activation (Signal 2): Add a known NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 60-90 minutes.

-

Sample Collection: Centrifuge the plates to pellet the cells. Collect the cell culture supernatants for downstream analysis.

-

Cytokine Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Cell Viability/Pyroptosis Measurement:

-

Measure the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available LDH cytotoxicity assay kit. LDH release is an indicator of cell lysis and pyroptosis.

-

Alternatively, use a live/dead cell imaging assay (e.g., propidium iodide staining) to visualize membrane permeabilization characteristic of pyroptosis.

-

Data Analysis

-

Calculate the percentage of inhibition of IL-1β release or LDH release for each concentration of the test compound relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.

The following diagram illustrates a typical experimental workflow for screening NLRP3 inhibitors.

Caption: Experimental Workflow for NLRP3 Inhibitor Screening.

Conclusion

The NLRP3 inflammasome is a key driver of inflammation and pyroptosis in a multitude of diseases. Understanding its complex activation pathways is crucial for the development of targeted therapeutics. While the specific compound "this compound" remains unidentified in the current literature, a wealth of research has led to the discovery and characterization of potent and selective NLRP3 inhibitors. These molecules, such as MCC950 and others, hold significant promise for the treatment of a wide range of inflammatory conditions by effectively blocking cytokine maturation and pyroptotic cell death. The experimental protocols outlined in this guide provide a robust framework for the continued discovery and development of novel NLRP3-targeting therapies.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discover.library.noaa.gov [discover.library.noaa.gov]

- 5. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation | Annual Reviews [annualreviews.org]

- 6. blog.cellsignal.com [blog.cellsignal.com]

- 7. Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. blog.abclonal.com [blog.abclonal.com]

- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyroptosis - Wikipedia [en.wikipedia.org]

- 13. NLRP3 Inflammasome/Pyroptosis: A Key Driving Force in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Nlrp3-IN-33: A Multifunctional Ligand Targeting the NLRP3 Inflammasome for Innate Immunity Research

An In-depth Technical Guide on the Foundational Research of Nlrp3-IN-33 (Compound 12o)

This technical guide provides a comprehensive overview of the foundational research on this compound, a novel multifunctional molecule with potential applications in the field of innate immunity and neuroinflammation. This compound, also identified as Compound 12o in its primary research publication, has demonstrated inhibitory activity against the NLRP3 inflammasome, a key signaling platform in the innate immune system. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical data and experimental methodologies associated with this compound.

Core Quantitative Data Summary

The biological activities of this compound have been quantified across several key assays. The following tables summarize the principal findings from the foundational research paper, "Design, Synthesis, and Biological Evaluation of Ferulic Acid Template-Based Novel Multifunctional Ligands Targeting NLRP3 Inflammasome for the Management of Alzheimer's Disease".[1]

| Parameter | Species | IC50 (μM) |

| Acetylcholinesterase (AChE) Inhibition | Human | 1.02 |

| Butyrylcholinesterase (BChE) Inhibition | Human | 7.03 |

| DPPH Radical Scavenging | - | 6.19 |

Table 1: In Vitro Inhibitory and Antioxidant Activities of this compound. The half-maximal inhibitory concentrations (IC50) for cholinesterase enzymes and the antioxidant activity are presented.

| Cell Line | Treatment | Parameter Measured | Outcome |

| PC-12 | 1-30 μM this compound (24h) | Cytotoxicity | No significant cytotoxicity observed |

| PC-12 | 1-20 μM this compound + 600 μM H₂O₂ (24h) | Neuroprotection | Alleviation of oxidative stress |

| HMC-3 | 1-20 μM this compound + 1 μg/mL LPS & 5 mM ATP | NLRP3 Inflammasome Activation | Inhibition of activation |

| HMC-3 | 1-20 μM this compound + 1 μg/mL LPS & 5 mM ATP | Mitochondrial ROS | Attenuation of damage |

| HMC-3 | 1-20 μM this compound + 1 μg/mL LPS & 5 mM ATP | Mitochondrial Membrane Potential (MMP) | Attenuation of damage |

Table 2: Cellular Activities of this compound. A summary of the observed effects of this compound in various cell-based assays.

| Animal Model | Treatment | Parameter Measured | Outcome |

| Drosophila AD Model | 0.05-0.02 mg/mL this compound | Oxidative Stress | Reduction in mitochondrial and cellular oxidative stress |

| Scopolamine-induced AD Mouse Model | 5 mg/kg this compound (i.p., daily for 22 days) | Memory and Cognitive Impairment | Reversal of memory impairment |

Table 3: In Vivo Efficacy of this compound. A summary of the observed effects of this compound in animal models of Alzheimer's disease.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.

References

Nlrp3-IN-33 and its Interaction with NEK7: A Technical Guide

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of danger signals. Its dysregulation is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention. A key event in the activation of the NLRP3 inflammasome is its interaction with the NIMA-related kinase 7 (NEK7). This interaction is a prerequisite for the assembly of the functional inflammasome complex and subsequent pro-inflammatory cytokine release.

This technical guide provides an in-depth overview of the interaction between NLRP3 and NEK7 and the role of small molecule inhibitors in modulating this process. While the specific compound "Nlrp3-IN-33" could not be definitively identified in the current literature, this guide will focus on the broader class of NLRP3 inhibitors that target the NLRP3-NEK7 interaction, a rapidly advancing area of drug discovery. We will delve into the molecular mechanisms, present quantitative data for representative inhibitors, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

The NLRP3-NEK7 Interaction: A Linchpin of Inflammasome Activation

The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. The second "activation" signal, triggered by a diverse range of stimuli including ATP, pore-forming toxins, and crystalline substances, induces a conformational change in NLRP3, leading to its oligomerization.

NEK7 acts as a crucial licensing factor for NLRP3 activation. In the resting state, NLRP3 is in an autoinhibited conformation. Upon receiving an activation signal, NEK7 is recruited to the leucine-rich repeat (LRR) domain of NLRP3. This binding event is essential for the conformational changes that lead to the assembly of the active inflammasome complex, which also includes the adaptor protein ASC and pro-caspase-1. The assembled inflammasome then serves as a platform for the auto-activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.

Small Molecule Inhibitors of the NLRP3-NEK7 Interaction

Targeting the interaction between NLRP3 and NEK7 represents a promising strategy for the development of novel anti-inflammatory therapeutics. Several small molecules have been identified that disrupt this protein-protein interaction, thereby preventing inflammasome activation. These inhibitors can be broadly categorized based on their binding site, with some targeting NLRP3 and others targeting NEK7.

Quantitative Data for Representative NLRP3 Inhibitors Targeting the NEK7 Axis

The following table summarizes key quantitative data for selected NLRP3 inhibitors that have been reported to interfere with the NLRP3-NEK7 interaction or act downstream of it. It is important to note that direct binding to either NLRP3 or NEK7 to disrupt their interaction is a key mechanism for many of these compounds.

| Compound | Target | IC50 (IL-1β release) | Binding Affinity (Kd) | Mechanism of Action | Reference |

| MCC950 | NLRP3 (NACHT domain) | ~8 nM (mouse BMDMs) | Not reported | Indirectly affects NLRP3 conformation, preventing NEK7 binding | |

| Rociletinib | NEK7 (Cys79) | Not reported | Not reported | Covalently binds to NEK7, inhibiting its interaction with NLRP3 | |

| Berberine | NEK7 | Not reported | Not reported | Directly targets NEK7 to block the NEK7-NLRP3 interaction | |

| Entrectinib | NEK7 | Not reported | Not reported | Directly targets NEK7 to inhibit NLRP3 inflammasome activation | |

| Compound II-8 | NLRP3 (LRR domain) | Not reported | Not reported | Binds to the LRR domain of NLRP3, disrupting the NLRP3-NEK7 interaction |

Experimental Protocols

This section details common experimental protocols used to study the NLRP3-NEK7 interaction and the efficacy of its inhibitors.

In Vitro NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the induction of NLRP3 inflammasome activation in primary mouse macrophages, a standard cellular model for studying this pathway.

Materials:

-

Bone marrow cells isolated from mice

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

-

Lipopolysaccharide (LPS)

-

NLRP3 activators (e.g., Nigericin, ATP, MSU crystals)

-

NLRP3/NEK7 inhibitors

-

ELISA kits for IL-1β

-

LDH cytotoxicity assay kit

-

Reagents for Western blotting (antibodies against Caspase-1, IL-1β, NLRP3, NEK7, and ASC)

Procedure:

-

BMDM Differentiation: Culture bone marrow cells in DMEM with M-CSF for 6-7 days to differentiate them into macrophages.

-

Priming: Seed BMDMs in 24-well plates and prime with LPS (e.g., 1 µg/mL) for 4 hours.

-

Inhibitor Treatment: Pre-incubate the primed cells with the desired concentration of the NLRP3/NEK7 inhibitor for 1 hour.

-

Activation: Stimulate the cells with an NLRP3 activator (e.g., 5 µM Nigericin for 1 hour, or 5 mM ATP for 30 minutes).

-

Sample Collection: Collect the cell culture supernatants and lyse the cells.

-

Analysis:

-

Measure IL-1β concentration in the supernatants using ELISA.

-

Assess cell death (pyroptosis) by measuring LDH release in the supernatants.

-

Analyze cell lysates and precipitated supernatants by Western blot to detect cleaved caspase-1 and mature IL-1β.

-

Co-immunoprecipitation (Co-IP) to Assess NLRP3-NEK7 Interaction

This protocol is used to determine if a compound disrupts the physical interaction between NLRP3 and NEK7 within a cellular context.

Materials:

-

HEK293T cells

-

Expression plasmids for tagged NLRP3 and NEK7 (e.g., FLAG-NLRP3 and HA-NEK7)

-

Transfection reagent

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibodies for immunoprecipitation (e.g., anti-FLAG) and Western blotting (e.g., anti-FLAG, anti-HA)

-

Protein A/G magnetic beads

Procedure:

-

Co-transfection: Co-transfect HEK293T cells with plasmids encoding tagged NLRP3 and NEK7.

-

Inhibitor Treatment: Treat the transfected cells with the inhibitor at the desired concentration and for the appropriate duration.

-

Cell Lysis: Lyse the cells in Co-IP lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against one of the tags (e.g., anti-FLAG) overnight at 4°C.

-

Add protein A/G magnetic beads to pull down the antibody-protein complexes.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the co-immunoprecipitated protein (e.g., HA-NEK7) by Western blotting. A decrease in the co-precipitated protein in the presence of the inhibitor indicates disruption of the interaction.

Visualizations

NLRP3 Inflammasome Activation Pathway

Caption: Canonical NLRP3 inflammasome activation pathway and point of intervention for inhibitors targeting the NLRP3-NEK7 interaction.

Experimental Workflow for Inhibitor Screening

Caption: A generalized experimental workflow for screening and validating inhibitors of the NLRP3-NEK7 interaction.

Conclusion

The interaction between NLRP3 and NEK7 is a critical checkpoint in the activation of the NLRP3 inflammasome and represents a highly attractive target for the development of novel anti-inflammatory drugs. While the specific inhibitor "this compound" remains to be fully characterized in publicly available literature, the principles of targeting the NLRP3-NEK7 axis are well-established. This technical guide provides a foundational understanding of the molecular mechanisms, relevant experimental approaches, and a framework for the evaluation of compounds designed to inhibit this key protein-protein interaction. Further research into specific and potent inhibitors of the NLRP3-NEK7 interaction holds great promise for the treatment of a wide range of inflammatory disorders.

Methodological & Application

Application Notes and Protocols: In Vitro Assay for NLRP3 Inflammasome Inhibitors

Note: The specific compound "Nlrp3-IN-33" was not readily identifiable in publicly available scientific literature. Therefore, this document provides a representative in vitro assay protocol for a generic NLRP3 inhibitor, based on established methodologies for evaluating compounds that target the NLRP3 inflammasome.

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[1][2][3] Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome is assembled.[2] This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[2][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.

This document outlines a detailed protocol for an in vitro assay to screen and characterize inhibitors of the NLRP3 inflammasome. The assay is based on a two-signal activation model in a relevant cell line, and the readout for inhibition is the level of secreted IL-1β and cell death (pyroptosis).

Signaling Pathway

The canonical activation of the NLRP3 inflammasome requires two signals. The first, or "priming" signal, is typically provided by a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS). This leads to the NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β.[5] The second signal, or "activation" signal, can be one of many stimuli, including ATP, nigericin, or crystalline substances. This signal triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[4] This proximity-induced auto-activation of caspase-1 then leads to the cleavage and secretion of IL-1β and induces a form of inflammatory cell death known as pyroptosis, which can be measured by the release of lactate dehydrogenase (LDH).[2]

Caption: NLRP3 Inflammasome Signaling Pathway.

Experimental Protocol

This protocol describes the use of human monocytic THP-1 cells for the evaluation of a generic NLRP3 inhibitor.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| THP-1 cells | ATCC | TIB-202 |

| RPMI-1640 Medium | Gibco | 11875093 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | P8139 |

| Lipopolysaccharide (LPS) | InvivoGen | tlrl-eblps |

| Adenosine triphosphate (ATP) | Sigma-Aldrich | A2383 |

| NLRP3 Inhibitor (Test Compound) | N/A | N/A |

| Human IL-1β DuoSet ELISA Kit | R&D Systems | DY201 |

| CytoTox 96® Non-Radioactive Cytotoxicity Assay (LDH) | Promega | G1780 |

| Opti-MEM™ I Reduced Serum Medium | Gibco | 31985062 |

Cell Culture and Differentiation

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

To differentiate the monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 containing 100 ng/mL PMA.

-

Incubate for 48-72 hours to allow for adherence and differentiation.

-

After incubation, gently aspirate the PMA-containing medium and wash the adherent cells twice with sterile PBS.

-

Add fresh, serum-free RPMI-1640 medium to the cells and rest them for 24 hours before the assay.

In Vitro NLRP3 Inflammasome Inhibition Assay

The following workflow outlines the steps for the in vitro assay:

Caption: Experimental Workflow for NLRP3 Inhibition Assay.

-

Compound Preparation: Prepare a stock solution of the NLRP3 inhibitor in DMSO. Further dilute the compound in Opti-MEM to the desired concentrations. Ensure the final DMSO concentration in the well is ≤ 0.5%.

-

Pre-treatment: Aspirate the medium from the differentiated THP-1 cells and add the diluted NLRP3 inhibitor. Incubate for 1 hour at 37°C.

-

Priming (Signal 1): Add LPS to each well to a final concentration of 1 µg/mL. Incubate for 3 hours at 37°C.

-

Activation (Signal 2): Add ATP to each well to a final concentration of 5 mM. Incubate for 1 hour at 37°C.

-

Sample Collection: Carefully collect the cell culture supernatant for analysis.

-

IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit, following the manufacturer's instructions.

-

Pyroptosis Measurement: Measure the amount of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

Data Analysis

-

Calculate the percentage of inhibition of IL-1β secretion and LDH release for each concentration of the NLRP3 inhibitor relative to the vehicle control (LPS + ATP treated cells without inhibitor).

-

Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Results

The NLRP3 inhibitor is expected to dose-dependently reduce the secretion of IL-1β and the release of LDH from LPS-primed and ATP-stimulated THP-1 cells.

Representative Data

| Inhibitor Conc. (µM) | % IL-1β Inhibition | % LDH Release Inhibition |

| 0.01 | 5.2 ± 1.1 | 3.8 ± 0.9 |

| 0.1 | 25.6 ± 3.4 | 21.3 ± 2.8 |

| 1 | 78.9 ± 5.1 | 72.5 ± 4.5 |

| 10 | 95.3 ± 2.7 | 91.8 ± 3.1 |

| IC50 (µM) | 0.35 | 0.42 |

Data are represented as mean ± SD.

Conclusion

This protocol provides a robust and reproducible method for the in vitro evaluation of NLRP3 inflammasome inhibitors. By measuring both IL-1β secretion and pyroptosis, this assay allows for a comprehensive assessment of the inhibitor's potency and efficacy. This methodology is suitable for primary screening, dose-response studies, and mechanism of action investigations in the field of drug discovery for inflammatory diseases.

References

- 1. NLRP3 Inflammasome and IL-33: Novel Players in Sterile Liver Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying NLRP3 Inflammasome Inhibition using NLRP3-IN-33

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. NLRP3-IN-33 (also known as Compound 12o) has been identified as a compound with anti-inflammatory properties, including the suppression of the NLRP3 inflammasome activation. These application notes provide detailed protocols for utilizing this compound in cell culture models to study its effects on NLRP3-mediated inflammation.

Mechanism of Action

This compound has been shown to suppress the activation of the NLRP3 inflammasome. While its primary characterization has been as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), it also exhibits neuroprotective and anti-inflammatory effects. In the context of inflammation, this compound has been observed to reduce mitochondrial reactive oxygen species (ROS) generation and mitochondrial membrane potential (MMP) damage in human microglial cells (HMC-3) stimulated with lipopolysaccharide (LPS) and ATP.[1] This suggests that this compound may interfere with the upstream signaling events that lead to NLRP3 inflammasome assembly and activation.

Data Presentation

Quantitative Data for this compound

| Target | IC50 Value | Cell Line/System | Notes |

| Acetylcholinesterase (hAChE) | 1.02 µM | Human | Primary target identification.[1] |

| Butyrylcholinesterase (hBChE) | 7.03 µM | Human | Primary target identification.[1] |

| Free Radical Production | 6.19 µM | Cell-free assay | Demonstrates antioxidant properties.[1] |

| NLRP3 Inflammasome Activation | 1-20 µM (Effective Concentration) | HMC-3 cells | Suppresses NLRP3 activation induced by LPS and ATP. Specific IC50 for IL-1β inhibition is not currently available.[1] |

Signaling Pathways and Experimental Workflow

NLRP3 Inflammasome Activation Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process. The priming signal, often initiated by microbial components like LPS binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β expression through the activation of the NF-κB signaling pathway. The activation signal, triggered by a diverse range of stimuli such as ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cleavage of pro-IL-1β and pro-IL-18 into their mature, secreted forms. This process can also induce a form of inflammatory cell death known as pyroptosis.

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.

Experimental Workflow for Assessing this compound Activity

Caption: General experimental workflow for evaluating the inhibitory effect of this compound.

Experimental Protocols

Protocol 1: Inhibition of NLRP3 Inflammasome Activation in Human Microglial Cells (HMC-3)

This protocol is adapted from the finding that this compound suppresses NLRP3 inflammasome activation in HMC-3 cells.[1]

Materials:

-

Human Microglial Clone 3 (HMC-3) cells (ATCC® CRL-3304™)

-

MEM (Minimum Essential Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Adenosine triphosphate (ATP)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Reagents for downstream analysis (ELISA kits, LDH assay kit, etc.)

Procedure:

-

Cell Culture:

-

Culture HMC-3 cells in MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed HMC-3 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Priming:

-

Prime the cells with LPS (1 µg/mL) in fresh culture medium for 4 hours.

-

-

Inhibitor Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Dilute this compound to desired concentrations (e.g., 1, 5, 10, 20 µM) in culture medium.

-

Remove the LPS-containing medium and add the medium with different concentrations of this compound or vehicle control (DMSO).

-

Incubate for 1 hour.

-

-

Activation:

-

Add ATP to a final concentration of 5 mM to each well.

-

Incubate for 24 hours at 37°C.

-

-

Sample Collection:

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant for measuring IL-1β, IL-18, and LDH release.

-

Lyse the remaining cells for protein analysis (e.g., Western blot for caspase-1).

-

-

Downstream Analysis:

-

IL-1β and IL-18 Measurement: Quantify the concentration of secreted IL-1β and IL-18 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Pyroptosis Assessment: Measure the activity of lactate dehydrogenase (LDH) in the supernatant using a commercially available LDH cytotoxicity assay kit.

-

Caspase-1 Activation: Analyze the cleavage of pro-caspase-1 to its active p20 subunit in the cell lysates and/or concentrated supernatants by Western blotting.

-

Protocol 2: General Protocol for NLRP3 Inflammasome Inhibition in Macrophage Cell Lines (THP-1 or J774A.1)

This protocol provides a general framework that can be adapted for other commonly used macrophage cell lines.

Materials:

-

THP-1 or J774A.1 cells

-

RPMI-1640 or DMEM medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) (for THP-1 differentiation)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound

-

DMSO

Procedure:

-

Cell Culture and Differentiation (for THP-1):

-

Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS.

-

To differentiate into macrophage-like cells, seed THP-1 cells at 2.5 x 10^5 cells/well in a 24-well plate and treat with 100 nM PMA for 48-72 hours.

-

For J774A.1 cells, culture in DMEM with 10% FBS and seed at 2 x 10^5 cells/well in a 24-well plate.

-

-

Priming:

-

Replace the medium with fresh medium containing LPS (e.g., 200 ng/mL for J774A.1, 1 µg/mL for differentiated THP-1) and incubate for 3-4 hours.

-

-

Inhibitor Treatment:

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

-

Activation:

-

Stimulate the cells with an NLRP3 activator. For example:

-

ATP: 5 mM for 30-60 minutes.

-

Nigericin: 5-10 µM for 1-2 hours.

-

-

-

Sample Collection and Analysis:

-

Follow steps 5 and 6 from Protocol 1 to collect samples and perform downstream analyses (ELISA for IL-1β, LDH assay for pyroptosis, and Western blot for caspase-1).

-

Conclusion

This compound presents a valuable tool for investigating the role of the NLRP3 inflammasome in inflammatory processes. The provided protocols offer a starting point for researchers to characterize the inhibitory effects of this compound in relevant cell culture models. Optimization of cell density, stimulation times, and inhibitor concentrations may be necessary for specific experimental setups. These studies will contribute to a better understanding of NLRP3-mediated inflammation and the therapeutic potential of its inhibitors.

References

Application of NLRP3 Inhibitors in Animal Models of Disease: A Representative Protocol

A search for the specific compound "Nlrp3-IN-33" did not yield any publicly available data on its application in animal models of disease. The following application notes and protocols are therefore based on the well-characterized NLRP3 inhibitor, MCC950, and other representative compounds used in preclinical studies of Cryopyrin-Associated Periodic Syndromes (CAPS) and neuroinflammation. This information is intended to serve as a comprehensive guide for researchers and drug development professionals interested in evaluating novel NLRP3 inhibitors in similar contexts.

Introduction to NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, drives the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory disorders.[1][3][4] Gain-of-function mutations in the NLRP3 gene are the cause of Cryopyrin-Associated Periodic Syndromes (CAPS), a group of rare autoinflammatory diseases.[5][6] Furthermore, aberrant NLRP3 inflammasome activation is a significant contributor to the pathogenesis of various neuroinflammatory conditions, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[7][8][9]

Small molecule inhibitors of the NLRP3 inflammasome represent a promising therapeutic strategy for these conditions.[1][10] These inhibitors can block the assembly and activation of the inflammasome, thereby reducing the production of downstream inflammatory mediators. This document provides detailed application notes and protocols for the use of NLRP3 inhibitors in animal models of CAPS and neuroinflammation, based on published preclinical data for compounds like MCC950.

Application in Animal Models of Cryopyrin-Associated Periodic Syndromes (CAPS)

Animal models that recapitulate the genetic and pathological features of CAPS are crucial for testing novel therapies.[5][11] Knock-in mouse models expressing disease-relevant Nlrp3 mutations are widely used.[5][6][11]

Quantitative Data Summary: Efficacy of NLRP3 Inhibition in CAPS Mouse Models

| Parameter | Animal Model | Treatment Regimen (MCC950) | Key Findings | Reference |

| Survival | Nlrp3A350V/+ knock-in mice | 10 mg/kg, intraperitoneal, daily | Increased survival rate compared to vehicle-treated mice. | [5] |

| Systemic Inflammation | Nlrp3A350V/+ knock-in mice | 10 mg/kg, intraperitoneal, daily | Significant reduction in serum IL-1β, IL-6, and KC (murine IL-8) levels. | [5] |

| Neutrophilia | Nlrp3A350V/+ knock-in mice | 10 mg/kg, intraperitoneal, daily | Normalization of peripheral blood neutrophil counts. | [5] |

| Growth Retardation | Nlrp3A350V/+ knock-in mice | 10 mg/kg, intraperitoneal, daily | Improved weight gain compared to vehicle-treated mice. | [5] |

| Hearing Loss | Nlrp3D301N knock-in mice (conditional) | 10 mg/kg, intraperitoneal, following LPS challenge | Alleviated systemic LPS-induced hearing loss and cochlear inflammation. | [12] |

Experimental Protocol: Evaluation of an NLRP3 Inhibitor in a CAPS Mouse Model

This protocol describes a representative experiment to assess the efficacy of a novel NLRP3 inhibitor in a knock-in mouse model of CAPS.

1. Animal Model:

-

Nlrp3A350V/+ knock-in mice, which exhibit a severe inflammatory phenotype analogous to human CAPS.[5]

2. Treatment Administration:

-

Compound Preparation: Dissolve the NLRP3 inhibitor in a suitable vehicle (e.g., sterile PBS with 5% DMSO and 10% Tween 80).

-

Dosing: Administer the compound via intraperitoneal (i.p.) injection at a dose determined by prior pharmacokinetic studies (e.g., 10 mg/kg for MCC950).[12] A vehicle control group should be included.

-

Frequency: Daily administration is a common starting point for chronic inflammatory models.

3. Outcome Measures:

-

Survival and Clinical Scoring: Monitor mice daily for survival and clinical signs of disease (e.g., weight loss, ruffled fur, reduced mobility).

-

Blood Analysis: Collect blood samples at baseline and at the end of the study to measure complete blood counts (CBC) for neutrophilia and serum for cytokine analysis.

-

Cytokine Measurement: Use ELISA or multiplex assays to quantify serum levels of IL-1β, IL-6, and other relevant inflammatory markers.[5]

-

Histopathology: At the end of the study, collect tissues (e.g., spleen, liver, skin) for histological analysis to assess inflammatory cell infiltration.

Workflow for Evaluating an NLRP3 Inhibitor in a CAPS Model

Caption: Experimental workflow for testing an NLRP3 inhibitor in a CAPS mouse model.

Application in Animal Models of Neuroinflammation

NLRP3 inflammasome activation is a common pathological feature in various models of neuroinflammatory and neurodegenerative diseases.

Quantitative Data Summary: Efficacy of NLRP3 Inhibition in Neuroinflammation Models

| Parameter | Animal Model | Treatment Regimen | Key Findings | Reference |

| Cognitive Function | Traumatic Brain Injury (TBI) mouse model | BAY 11-7082 (NLRP3 inhibitor), single dose post-TBI | Ameliorated memory performance 24h post-injury. | [7][9] |

| Brain Edema & Lesion Volume | Traumatic Brain Injury (TBI) mouse model | BAY 11-7082, single dose post-TBI | Reduced brain edema and inflammatory infiltrate. | [7][9] |

| IL-1β Levels in Brain | Traumatic Brain Injury (TBI) mouse model | BAY 11-7082, single dose post-TBI | Decreased IL-1β levels in brain lysates. | [7] |

| Survival in Cerebral Malaria | Experimental Cerebral Malaria (ECM) mouse model | MCC950 alongside antimalarial drugs | Significantly improved recovery and survival. | [13][14] |

| Microglial Activation | APP/PS1 mouse model of Alzheimer's Disease | Dihydromyricetin (natural NLRP3 inhibitor), 4 weeks | Reduced microglia activation and NLRP3 inflammasome component expression. | [8] |

Experimental Protocol: Evaluation of an NLRP3 Inhibitor in a Model of Acute Neuroinflammation (TBI)

This protocol outlines an experiment to assess the neuroprotective effects of an NLRP3 inhibitor in a mouse model of traumatic brain injury.

1. Animal Model:

-

A closed-head TBI model in mice is commonly used to induce a focal brain injury and subsequent neuroinflammation.[9]

2. Treatment Administration:

-

Compound Preparation: Formulate the NLRP3 inhibitor for systemic administration (e.g., intraperitoneal or intravenous).

-

Dosing: Administer the compound shortly after the induction of TBI. The dose should be based on brain penetrance and target engagement studies. A vehicle control group is essential.

-

Frequency: A single dose or a short course of treatment is typical for acute injury models.

3. Outcome Measures:

-

Neurological Function: Assess motor and cognitive function using tests such as the Morris water maze or passive avoidance test at various time points post-injury.[8]

-

Brain Tissue Analysis: At the end of the experiment, perfuse the animals and collect the brains.

-

Lesion Volume: Measure the size of the brain lesion using histological staining (e.g., Nissl staining).

-

Inflammatory Markers: Homogenize brain tissue to measure levels of IL-1β, caspase-1, and other inflammatory mediators by ELISA or Western blot.[7]

-

Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1) and apoptosis (e.g., TUNEL).

-

NLRP3 Signaling Pathway in Neuroinflammation